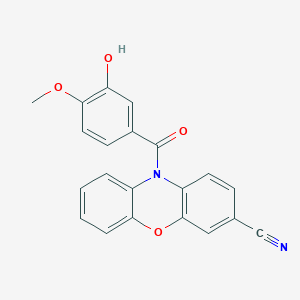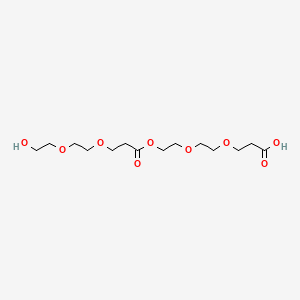
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by the ubiquitin-proteasome system . This compound is particularly valuable in the synthesis of PROTACs due to its ability to connect two different ligands, one for an E3 ubiquitin ligase and the other for the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid involves the reaction of polyethylene glycol (PEG) derivatives with propionic acid. The process typically includes the following steps:
Activation of PEG: PEG is activated using a suitable reagent such as tosyl chloride or mesyl chloride to form PEG-tosylate or PEG-mesylate.
Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with a hydroxy-terminated PEG derivative to form Hydroxy-PEG2.
Esterification: The Hydroxy-PEG2 is then esterified with propionic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Continuous Flow Reactors: The nucleophilic substitution and esterification reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid undergoes several types of chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Nucleophilic Substitution: Reaction with nucleophiles to replace the hydroxy group.
Oxidation: Oxidation of the hydroxy group to form ketones or aldehydes.
Common Reagents and Conditions
Esterification: Carboxylic acids, acidic catalysts (e.g., sulfuric acid), and heat.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, and basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Esters: Formed from esterification reactions.
Substituted PEG Derivatives: Formed from nucleophilic substitution reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Applications De Recherche Scientifique
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome system.
Medicine: Potential therapeutic applications in targeted protein degradation for diseases such as cancer.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroxy-PEG2-CH2CH2COO-PEG2-acetic acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-butyric acid
- Hydroxy-PEG2-CH2CH2COO-PEG2-valeric acid
Uniqueness
Hydroxy-PEG2-CH2CH2COO-PEG2-propionic acid is unique due to its specific structure, which provides optimal flexibility and stability as a PROTAC linker. Its ability to form stable ester bonds and undergo various chemical reactions makes it a versatile tool in the synthesis of PROTACs .
Propriétés
Formule moléculaire |
C14H26O9 |
|---|---|
Poids moléculaire |
338.35 g/mol |
Nom IUPAC |
3-[2-[2-[3-[2-(2-hydroxyethoxy)ethoxy]propanoyloxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O9/c15-3-6-21-9-7-20-5-2-14(18)23-12-11-22-10-8-19-4-1-13(16)17/h15H,1-12H2,(H,16,17) |
Clé InChI |
VTFOHEBMMRPUJE-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOC(=O)CCOCCOCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
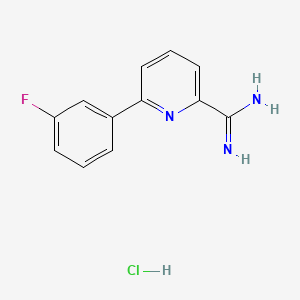
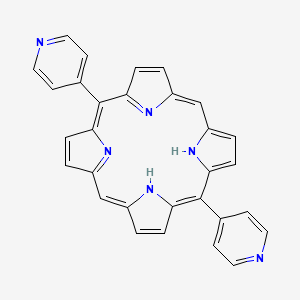

![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
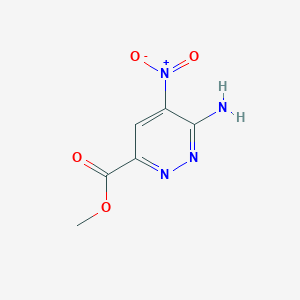


![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
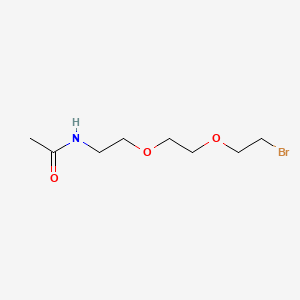
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
